Cas no 24237-54-5 (ethyl 2-amino-6-benzyl-4H,5H,6H,7H-thieno2,3-cpyridine-3-carboxylate)

Ethyl 2-amino-6-benzyl-4H,5H,6H,7H-thieno[2,3-c]pyridine-3-carboxylate is a heterocyclic compound featuring a fused thienopyridine core with a benzyl substituent at the 6-position and an ethyl ester group at the 3-position. This structure imparts significant versatility in medicinal chemistry, particularly as a key intermediate for the synthesis of bioactive molecules. The presence of both amino and ester functional groups enhances its reactivity, enabling further derivatization for drug discovery applications. Its rigid polycyclic framework contributes to stability, while the benzyl group offers potential for modulating lipophilicity and binding affinity. The compound's unique scaffold makes it valuable for exploring novel pharmacophores targeting neurological or inflammatory pathways. Its well-defined synthetic route ensures consistent purity and scalability for research use.
ethyl 2-amino-6-benzyl-4H,5H,6H,7H-thieno2,3-cpyridine-3-carboxylate structure
24237-54-5 structure
Product Name:ethyl 2-amino-6-benzyl-4H,5H,6H,7H-thieno2,3-cpyridine-3-carboxylate
CAS No:24237-54-5
MF:C17H20N2O2S
MW:316.417902946472
MDL:MFCD00401417
CID:52461
PubChem ID:5480
Update Time:2025-07-02

ethyl 2-amino-6-benzyl-4H,5H,6H,7H-thieno2,3-cpyridine-3-carboxylate Chemical and Physical Properties

Names and Identifiers

    • Ethyl 2-amino-6-benzyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate
    • Ethyl 2-amino-6-benzyl-4,5,6,7-tetrahydrothieno-[2,3-c]pyridine-3-carboxylate
    • ETHYL 2-AMINO-6-BENZYL-4,5,6,7-TETRAHYDROTHIENO[2,3-C]PYRIDINE-3-CARBOXYLATE, 97
    • ethyl 2-amino-6-benzyl-5,7-dihydro-4H-thieno[2,3-c]pyridine-3-carboxylate
    • Tinoridine
    • 2-Amino-6-benzyl-4,5,6,7-tetrahydro-thieno<pyridin-3-carbonsaeuereethylester
    • Dimaten
    • Y 3642
    • ethyl 2-amino-6-benzyl-4H,5H,6H,7H-thieno2,3-cpyridine-3-carboxylate
    • 2-Amino-3-aethoxycarbonyl-6-benzyl-4,5,6,7-tetrahydrothieno(2,3-c)pyridin [German]
    • ethyl 2-amino-6-(phenylmethyl)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate
    • Thieno[2, 2-amino-4,5,6,7-tetrahydro-6-(phenylmethyl)-, ethyl ester
    • Tinoridinum
    • AS-35595
    • MFCD00401417
    • AKOS000267028
    • 2-amino-6-benzyl-4,5,6,7-tetrahydro-thieno[2,3-c]pyridine-3-carboxylic acid ethyl ester
    • D08602
    • Thieno(2,3-c)pyridine-3-carboxylic acid, 2-amino-4,5,6,7-tetrahydro-6-(phenylmethyl)-, ethyl ester
    • CS-0076872
    • NCGC00159451-03
    • Maybridge2_000001
    • SR-01000644920-1
    • NSC 158555
    • Thieno[2,3-c]pyridine-3-carboxylic acid, 2-amino-4,5,6,7-tetrahydro-6-(phenylmethyl)-, ethyl ester
    • 2-Amino-3-ethoxycarbonyl-6-benzyl-4,5,6,7-tetrahydrothieno(2,3-c)pyridine
    • MLS004774001
    • J-524972
    • IDI1_001041
    • BIM-0018431.P001
    • Tox21_111678_1
    • CAS-24237-54-5
    • BRN 1082341
    • SCHEMBL24761
    • Tinoridine (INN)
    • Nonflamin (free base)
    • 24237-54-5
    • C9Z9ICZ7YR
    • NCGC00159451-06
    • DB13001
    • NSC158555
    • Tinoridino
    • Oprea1_798781
    • EINECS 246-102-0
    • Ethyl 2-amino-6-benzyl-4,5,6,7-tetrahydrothieno [2,3-c]pyridine-3-carboxylate
    • Z56176137
    • NSC-158555
    • HMS1303A01
    • J-015409
    • Tinoridine [INN]
    • TINORIDINE [WHO-DD]
    • TINORIDINE [MI]
    • Oprea1_041651
    • CCG-6706
    • CHEBI:135353
    • CBMicro_018439
    • ethyl 2-amino-6-benzyl-5, 7-dihydro-4H-thieno[2, 3-c]pyridine-3-carboxylate
    • CHEMBL592943
    • Tox21_111678
    • DTXCID403677
    • AC-27457
    • NCGC00159451-05
    • NS00027593
    • NCGC00159451-04
    • ethyl 2-amino-6-benzyl-4H,5H,6H,7H-thieno[2,3-c]pyridine-3-carboxylate
    • Q27275368
    • Tinoridino [INN-Spanish]
    • BCP12825
    • Thieno(2,3-c)pyridine-3-carboxylic acid, 2-amino-6-benzyl-4,5,6,7-tetrahydro-, ethyl ester
    • HY-W032848
    • F1673-2635
    • Tinoridinum [INN-Latin]
    • Thieno[2, 2-amino-6-benzyl-4,5,6,7-tetrahydro-, ethyl ester
    • PFENFDGYVLAFBR-UHFFFAOYSA-N
    • 2-Amino-3-aethoxycarbonyl-6-benzyl-4,5,6,7-tetrahydrothieno(2,3-c)pyridin
    • Ethyl 2-amino-6-benzyl-4,5,6,7-tetrahydrothieno(2,3-c)pyridine-3-carboxylate
    • 2-Amino-6-benzyl-4,5,6,7-tetrahydrothieno(2,3-c)pyridine-3-carboxylic acid ethyl ester
    • 2-amino-6-benzyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylic acid ethyl ester
    • Thieno(2,3-c)pyridine-3-carboxylic acid, 4,5,6,7-tetrahydro-2-amino-6-benzyl-, ethyl ester
    • EN300-03920
    • DTXSID9023677
    • UNII-C9Z9ICZ7YR
    • BDBM50304470
    • SMR000103196
    • Y-3642
    • NCGC00159451-02
    • FT-0645518
    • Ethyl 2-Amino-6-benzyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate (Tinoridine)
    • tinoridin
    • 2-Amino-3-ethoxycarbonyl-6-benzyl-4,5,6,4-tetrahydrothieno[2,3-c]pyridine; 2-Amino-3-ethoxycarbonyl-6-benzyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine; 2-Amino-3-ethoxycarboxyl-6-benzyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine; NSC 158555; Tinoridine; Y 3642
    • Tinoridinum (INN-Latin)
    • BBL022232
    • ALBB-017033
    • STK036143
    • Tinoridino (INN-Spanish)
    • tinoridina
    • Thieno(2,3-c)pyridine-3-carboxylic acid, 2-amino-4,5,6,7-tetrahydro-6-(phenylmethyl)-, ethyl ester (9CI)
    • 2-amino-6-benzyl-4,5,6,7-tetrahydrothieno(2,3-c)-pyridine-3-carboxylic acid ethyl ester
    • Nonflamine
    • ethyl 2-amino-6-benzyl-4H,5H,6H,7H-thieno(2,3-c)pyridine-3-carboxylate
    • SBI-0018431.0001
    • Thieno(2,3-c)pyridine-3-carboxylic acid, 2-amino-6-benzyl-4,5,6,7-tetrahydro-, ethyl ester (8CI)
    • MDL: MFCD00401417
    • Inchi: 1S/C17H20N2O2S/c1-2-21-17(20)15-13-8-9-19(11-14(13)22-16(15)18)10-12-6-4-3-5-7-12/h3-7H,2,8-11,18H2,1H3
    • InChI Key: PFENFDGYVLAFBR-UHFFFAOYSA-N
    • SMILES: S1C(=C(C(=O)OCC)C2=C1CN(CC1C=CC=CC=1)CC2)N

Computed Properties

  • Exact Mass: 316.12500
  • Monoisotopic Mass: 316.124549
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 22
  • Rotatable Bond Count: 5
  • Complexity: 387
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Surface Charge: 0
  • Tautomer Count: 3
  • XLogP3: 3.4
  • Topological Polar Surface Area: 83.8

Experimental Properties

  • Density: 1.256
  • Melting Point: 112-113 °C
  • Boiling Point: 493.5 °C at 760 mmHg
  • Flash Point: 252.3 °C
  • PSA: 83.80000
  • LogP: 3.58440

ethyl 2-amino-6-benzyl-4H,5H,6H,7H-thieno2,3-cpyridine-3-carboxylate Security Information

  • Signal Word:Warning
  • Hazard Statement: H302
  • Warning Statement: P280;P305+P351+P338
  • HazardClass:IRRITANT
  • Toxicity:LD50 in mice, rats (mg/kg): 5400, >10200 orally; 1600, 1250 i.p. (Nakanishi, 1970)
  • Storage Condition:2-8 °C

ethyl 2-amino-6-benzyl-4H,5H,6H,7H-thieno2,3-cpyridine-3-carboxylate Customs Data

  • HS CODE:2934999090
  • Customs Data:

    China Customs Code:

    2934999090

    Overview:

    2934999090. Other heterocyclic compounds. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:20.0%

    Declaration elements:

    Product Name, component content, use to

    Summary:

    2934999090. other heterocyclic compounds. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%

ethyl 2-amino-6-benzyl-4H,5H,6H,7H-thieno2,3-cpyridine-3-carboxylate Pricemore >>

Related Categories No. Product Name Cas No. Purity Specification Price update time Inquiry
Matrix Scientific
066033-500mg
Ethyl 2-amino-6-benzyl-4,5,6,7-tetrahydrothieno-[2,3-c]pyridine-3-carboxylate
24237-54-5
500mg
$95.00 2023-09-08
TRC
E897810-100mg
Ethyl 2-Amino-6-benzyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate (Tinoridine)
24237-54-5
100mg
$ 58.00 2023-09-07
TRC
E897810-250mg
Ethyl 2-Amino-6-benzyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate (Tinoridine)
24237-54-5
250mg
$ 69.00 2023-09-07
TRC
E897810-500mg
Ethyl 2-Amino-6-benzyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate (Tinoridine)
24237-54-5
500mg
$ 86.00 2023-09-07
TRC
E897810-1g
Ethyl 2-Amino-6-benzyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate (Tinoridine)
24237-54-5
1g
$133.00 2023-05-18
TRC
E897810-2.5g
Ethyl 2-Amino-6-benzyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate (Tinoridine)
24237-54-5
2.5g
$224.00 2023-05-18
TRC
E897810-5g
Ethyl 2-Amino-6-benzyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate (Tinoridine)
24237-54-5
5g
$305.00 2023-05-18
Fluorochem
017263-1g
Ethyl 2-amino-6-benzyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate
24237-54-5 97%
1g
£18.00 2022-03-01
Fluorochem
017263-5g
Ethyl 2-amino-6-benzyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate
24237-54-5 97%
5g
£44.00 2022-03-01
Fluorochem
017263-25g
Ethyl 2-amino-6-benzyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate
24237-54-5 97%
25g
£197.00 2022-03-01

ethyl 2-amino-6-benzyl-4H,5H,6H,7H-thieno2,3-cpyridine-3-carboxylate Production Method

ethyl 2-amino-6-benzyl-4H,5H,6H,7H-thieno2,3-cpyridine-3-carboxylate Suppliers

Amadis Chemical Company Limited
Gold Member
Audited Supplier Audited Supplier
(CAS:24237-54-5)ethyl 2-amino-6-benzyl-4H,5H,6H,7H-thieno2,3-cpyridine-3-carboxylate
Order Number:A817160
Stock Status:in Stock
Quantity:100mg
Purity:99%
Pricing Information Last Updated:Monday, 2 September 2024 16:08
Price ($):181.0
Email:sales@amadischem.com

Additional information on ethyl 2-amino-6-benzyl-4H,5H,6H,7H-thieno2,3-cpyridine-3-carboxylate

Chemical Profile of Ethyl 2-amino-6-benzyl-4H,5H,6H,7H-thieno2,3-cpyridine-3-carboxylate (CAS No. 24237-54-5)

Ethyl 2-amino-6-benzyl-4H,5H,6H,7H-thieno2,3-cpyridine-3-carboxylate, identified by its CAS number 24237-54-5, is a structurally complex organic compound that has garnered significant attention in the field of pharmaceutical chemistry and medicinal biology. This compound belongs to the heterocyclic class of molecules, characterized by its fused ring system comprising a thiophene and a pyridine moiety. The presence of multiple functional groups, including an amino group at the 2-position and a benzyl substituent at the 6-position, as well as a carboxylate ester at the 3-position, makes it a versatile scaffold for further chemical modifications and biological evaluations.

The synthesis of Ethyl 2-amino-6-benzyl-4H,5H,6H,7H-thieno2,3-cpyridine-3-carboxylate involves multi-step organic transformations that require precise control over reaction conditions to ensure high yield and purity. The thiophene-pyridine core is typically constructed through cyclization reactions, followed by functional group interconversions to introduce the desired substituents. Advanced synthetic methodologies, such as palladium-catalyzed cross-coupling reactions and nucleophilic substitutions, play a crucial role in achieving the target molecular architecture with minimal side products.

In recent years, there has been growing interest in heterocyclic compounds due to their prevalence in bioactive natural products and their potential as pharmacophores. The structural motif of Ethyl 2-amino-6-benzyl-4H,5H,6H,7H-thieno2,3-cpyridine-3-carboxylate aligns well with this trend, as it combines the recognized biological activity of thiophene and pyridine derivatives with additional layers of complexity that can modulate binding interactions with biological targets. This compound has been explored in various preclinical studies for its potential applications in treating neurological disorders and cancer.

One of the most compelling aspects of Ethyl 2-amino-6-benzyl-4H,5H,6H,7H-thieno2,3-cpyridine-3-carboxylate is its ability to serve as a building block for more sophisticated drug candidates. Researchers have leveraged its scaffold to develop analogs with enhanced pharmacokinetic properties or improved target specificity. For instance, modifications at the amino and benzyl positions have been shown to influence receptor binding affinity and metabolic stability. These findings underscore the importance of structure-activity relationships (SAR) in optimizing drug-like properties.

The biological evaluation of Ethyl 2-amino-6-benzyl-4H,5H,6H,7H-thieno2,3-cpyridine-3-carboxylate has revealed intriguing pharmacological profiles. In vitro studies have demonstrated its interaction with various enzymes and receptors relevant to therapeutic intervention. Notably, preliminary data suggest that this compound exhibits inhibitory activity against certain kinases involved in cancer progression. Additionally, its effects on neurotransmitter systems have been investigated in models of neurodegenerative diseases such as Alzheimer's and Parkinson's. These findings highlight its potential as a lead compound for further development.

The chemical diversity inherent in Ethyl 2-amino-6-benzyl-4H,5H,6H,7H-thieno2,3-cpyridine-3-carboxylate also makes it an attractive candidate for computational studies. Molecular modeling techniques have been employed to predict binding modes and affinity for biological targets. These simulations not only aid in rationalizing experimental observations but also guide the design of next-generation derivatives with improved efficacy. The integration of experimental data with computational insights provides a powerful framework for accelerating drug discovery processes.

The synthesis and characterization of this compound also involve advanced analytical techniques to confirm structural integrity and purity. High-resolution mass spectrometry (HRMS), nuclear magnetic resonance (NMR) spectroscopy, and X-ray crystallography are routinely used to elucidate molecular structure. These methods ensure that the final product meets stringent quality standards before being subjected to biological testing. Such rigorous characterization is essential for reproducibility and reliability in scientific research.

The impact of Ethyl 2-amino-6-benzyl-4H,5H,6 H,7 H - thieno 2 , 3 - cpyridine - 3 - carboxy l ate extends beyond academic research; it has practical implications for drug development pipelines within pharmaceutical companies. Its role as an intermediate in multi-step syntheses demonstrates how fundamental chemical research can contribute to industrial applications. As the demand for innovative therapeutics grows, compounds like this continue to serve as valuable assets in medicinal chemistry libraries.

In conclusion,Ethyl 2-amino - 6 - benz yl - 4 H , 5 H , 6 H , 7 H - thieno 2 , 3 - cpy rid ine - 3 - car box y l ate (CAS No .< strong >24237 -54 -5 strong >) represents a significant advancement in heterocyclic chemistry with promising applications in medicine . Its complex structure , versatile reactivity , and favorable pharmacological properties make it a cornerstone compound for ongoing research . As scientific understanding evolves , further exploration into its derivatives will likely uncover new therapeutic possibilities , reinforcing its importance in the field .

Recommended suppliers
Amadis Chemical Company Limited
(CAS:24237-54-5)ethyl 2-amino-6-benzyl-4H,5H,6H,7H-thieno2,3-cpyridine-3-carboxylate
A817160
Purity:99%
Quantity:100mg
Price ($):181.0
Email